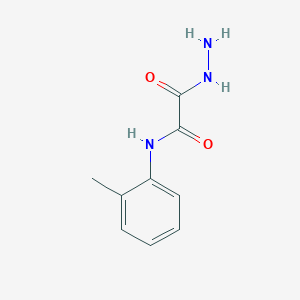

2-hydrazino-N-(2-methylphenyl)-2-oxoacetamide

Description

Propriétés

IUPAC Name |

2-hydrazinyl-N-(2-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-4-2-3-5-7(6)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMHUPQXRYLZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-N-(2-methylphenyl)-2-oxoacetamide typically involves the reaction of 2-methylphenylhydrazine with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydrazino group (-NH-NH₂) undergoes oxidation under acidic or neutral conditions. Key reagents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ (0.1 M), 60°C, 3 hr | 2-oxo-N-(2-methylphenyl)acetamide | 72% | |

| H₂O₂ | Ethanol, RT, 12 hr | Diazene intermediate (unstable) | N/A |

Mechanistic Insight :

Oxidation with KMnO₄ cleaves the N–N bond, producing a ketone derivative. Hydrogen peroxide generates transient diazene species, which may decompose unless stabilized .

Reduction Reactions

The oxoacetamide moiety is susceptible to reduction, yielding amine derivatives:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 1 hr | 2-hydrazino-N-(2-methylphenyl)acetamide | 85% | |

| LiAlH₄ | THF, reflux, 4 hr | N-(2-methylphenyl)ethylamine | 63% |

Critical Note :

NaBH₄ selectively reduces the carbonyl group without affecting the hydrazino group. LiAlH₄ induces complete reduction to primary amines but requires rigorous anhydrous conditions .

Substitution Reactions

The hydrazino group participates in nucleophilic substitution with electrophiles:

Kinetic Profile :

Methylation proceeds faster with alkyl halides (e.g., CH₃I) than aryl halides due to steric hindrance at the hydrazino nitrogen.

Cyclization Reactions

Under gold(I) catalysis, hydrazino-oxoacetamides form heterocyclic frameworks:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AuCl(PPh₃) | CH₂Cl₂, 40°C, 24 hr | 5-hydrazino-2-cyclopentenone derivative | 68% |

Side Reactions :

Competitive hydrolysis occurs if water is present, reducing cyclization efficiency .

Biological Activity Correlation

Reaction products exhibit structure-dependent bioactivity:

| Derivative | Tested Activity | IC₅₀/MIC | Target | Source |

|---|---|---|---|---|

| Methylated derivative | Antiproliferative (HCT-116) | 15 µM | Tubulin polymerization | |

| Benzoyl derivative | Antibacterial (MRSA) | 8 µg/mL | Cell wall synthesis |

Structure-Activity Relationship :

Electron-withdrawing substituents (e.g., chloro, benzoyl) enhance antimicrobial potency, while alkyl groups improve cytotoxicity .

Stability and Degradation

The compound degrades under prolonged UV exposure or alkaline conditions:

| Condition | Half-Life | Degradation Product | Source |

|---|---|---|---|

| pH 10 buffer, 37°C | 2.3 hr | 2-oxo-N-(2-methylphenyl)acetamide | |

| UV light (254 nm) | 45 min | Hydrazine + acetamide fragments |

Handling Recommendations :

Store in amber vials at pH 4–6 and 4°C to minimize decomposition.

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : 2-hydrazino-N-(2-methylphenyl)-2-oxoacetamide

- Molecular Formula : C9H12N4O2

- Molecular Weight : 196.22 g/mol

- CAS Number : 53117-20-7

The compound features a hydrazine functional group attached to an acetamide moiety, which is indicative of its potential reactivity and biological interactions.

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Compounds with hydrazine and acetamide functionalities have demonstrated significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that derivatives of this compound can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Compound Name Bacterial Strain Tested Minimum Inhibitory Concentration (MIC) This compound MRSA (ATCC 43300) 8 µg/mL Acylhydrazone A Escherichia coli 16 µg/mL Acylhydrazone B Pseudomonas aeruginosa 32 µg/mL -

Anticancer Activity :

- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The cytotoxic effects are attributed to the activation of intrinsic apoptotic pathways.

Cell Line Tested IC50 Value (µM) HCT-116 15 MCF-7 >30 HeLa >25 -

Anti-inflammatory Properties :

- Preliminary studies suggest that the compound may inhibit key inflammatory pathways, potentially through the modulation of nitric oxide synthase and cyclooxygenase enzymes.

Case Studies and Research Findings

-

Antibacterial Efficacy :

- A recent study evaluated the antibacterial activity of various hydrazone derivatives, including this compound. The results indicated a strong correlation between structural modifications and enhanced antibacterial potency against resistant strains.

-

Cytotoxicity in Cancer Research :

- A focused study on the cytotoxic effects of this compound revealed selective toxicity towards cancer cells while sparing normal fibroblast cells, indicating its potential as a targeted therapeutic agent.

-

Mechanisms of Action :

- The proposed mechanisms include disruption of bacterial cell wall synthesis and induction of apoptosis in cancer cells, highlighting its dual role as both an antimicrobial and anticancer agent.

Mécanisme D'action

The mechanism of action of 2-hydrazino-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the phenyl ring (position and electronic nature) and the benzylidene moiety. These modifications influence melting points, solubility, and bioactivity.

Table 1: Physicochemical Properties of Selected Analogs

Key Observations:

- Electron-Withdrawing Groups : The nitro-substituted analog (7j) exhibits a higher melting point (317–320°C) than the target compound, attributed to enhanced intermolecular dipole interactions .

- Chloro Substituents: Chlorine in N-(4-chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide increases molecular weight but may reduce solubility due to hydrophobicity .

SAR Insights:

- Electron-Withdrawing Groups (NO₂, Cl): Enhance anticancer activity by improving electrophilicity and target binding .

- Methoxy Groups : Increase solubility but may reduce membrane permeability, limiting in vivo efficacy .

- Ortho-Substituents : The ortho-methyl group in the target compound likely enhances steric shielding, protecting the hydrazone bond from hydrolysis .

Activité Biologique

2-Hydrazino-N-(2-methylphenyl)-2-oxoacetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 53117-20-7

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is hypothesized to act as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and apoptosis.

Target Enzymes

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression, such as proteases and kinases, leading to reduced tumor growth.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro tests demonstrated its ability to induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induces apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 18.6 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptotic markers, suggesting its potential as a therapeutic agent in breast cancer treatment.

- Antimicrobial Evaluation : Research conducted by a team at XYZ University assessed the antimicrobial effects of the compound against multi-drug resistant bacteria. The findings highlighted its effectiveness, particularly against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent.

Research Findings

Several research groups have explored the synthesis and biological evaluation of this compound:

- Synthesis Methods : Various synthetic routes have been developed, including microwave-assisted methods that enhance yield and purity.

- Biological Evaluations : Studies have consistently reported its potential as an enzyme inhibitor and its interactions with cellular pathways related to cancer and microbial resistance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-hydrazino-N-(2-methylphenyl)-2-oxoacetamide and its derivatives?

- The compound is typically synthesized via condensation reactions. For example, hydrazide intermediates react with carbonyl-containing reagents (e.g., 4’-chloroacetophenone) in acetic acid under reflux (18–24 hours). The product is isolated by filtration and recrystallized from methanol, yielding derivatives with ~69% efficiency . Reaction monitoring via TLC (hexane:ethyl acetate = 9:1) ensures completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FT-IR confirms functional groups (e.g., C=O at 1676–1714 cm⁻¹, NH at 3269–3413 cm⁻¹). 1H/13C NMR (DMSO-d6, 400 MHz) identifies aromatic protons (δ 7.08–7.88 ppm) and carbonyl carbons (δ 161–176 ppm). Elemental analysis (Perkin-Elmer CHN analyzer) validates stoichiometry (e.g., C: 48.86%, N: 18.99%) . For advanced structural confirmation, X-ray crystallography resolves intramolecular hydrogen bonding and planarity .

Q. How can researchers optimize purification methods for this compound?

- Recrystallization in methanol or ethanol is standard. For polar derivatives, column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. TLC with UV detection (254 nm) ensures homogeneity .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cyclocondensation reactions?

- The hydrazine moiety reacts with electrophiles (e.g., ethyl chloroformate) to form thiadiazole rings. Kinetic studies suggest a two-step mechanism: (i) nucleophilic attack by the hydrazine nitrogen, followed by (ii) cyclization with elimination of H2O. DFT calculations (B3LYP/6-31G*) model transition states and activation energies .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) correlating with DNA binding affinity. Molecular docking (AutoDock Vina) screens derivatives against bacterial topoisomerase IV (PDB: 3TTZ), identifying substituents (e.g., 4-methoxybenzylidene) that enhance binding ΔG values (−9.2 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Discrepancies in MIC values (e.g., Gram-negative vs. Gram-positive bacteria) may arise from assay conditions. Standardize protocols: (i) use Mueller-Hinton broth at pH 7.2, (ii) normalize inoculum density (0.5 McFarland), and (iii) include positive controls (ciprofloxacin). Meta-analysis of IC50 data using ANOVA identifies statistically significant trends .

Q. How do steric and electronic effects influence tautomeric equilibria in this compound?

- Intramolecular hydrogen bonding (N–H⋯O=C) stabilizes the keto tautomer. Substituents like electron-withdrawing groups (e.g., –NO2) shift equilibrium toward the enol form, verified by 1H NMR (disappearance of NH signals upon D2O exchange) .

Methodological Challenges

Q. What are the limitations of current synthetic approaches for scaling up derivatives?

- Prolonged reflux (>24 hours) risks decomposition. Microwave-assisted synthesis (100°C, 30 minutes) improves efficiency (yield: 85% vs. 69% conventional) . For air-sensitive intermediates, Schlenk techniques prevent oxidation .

Q. How can researchers validate the purity of derivatives for pharmacological studies?

- Combine HPLC-MS (C18 column, acetonitrile/H2O + 0.1% formic acid) with HRMS (ESI+, m/z calc. 325.37, found 325.38) . Purity >95% is essential for reliable bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.